Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate
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Overview
Description
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is a chemical compound with a complex structure, featuring a cyclobutane ring substituted with a chlorosulfonyl group and a phenyl group
Scientific Research Applications
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the chlorosulfonyl and phenyl groups under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Continuous flow processes are often preferred for their efficiency and ability to maintain consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or alcohols for substitution reactions, reducing agents like lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield sulfonamide or sulfonate esters, while reduction reactions can produce various cyclobutane derivatives.
Comparison with Similar Compounds
Similar Compounds
Methyl (1r,3r)-3-(chlorosulfonyl)-1-cyclobutane-1-carboxylate: Lacks the phenyl group, leading to different chemical properties and reactivity.
Methyl (1r,3r)-3-(sulfonyl)-1-phenylcyclobutane-1-carboxylate:
Uniqueness
Methyl (1r,3r)-3-(chlorosulfonyl)-1-phenylcyclobutane-1-carboxylate is unique due to the presence of both the chlorosulfonyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, offering versatility that similar compounds may lack.
Properties
IUPAC Name |
methyl 3-chlorosulfonyl-1-phenylcyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO4S/c1-17-11(14)12(9-5-3-2-4-6-9)7-10(8-12)18(13,15)16/h2-6,10H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWRLDKNXDWNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)S(=O)(=O)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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